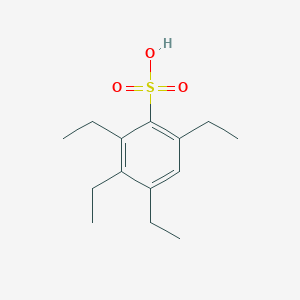

2,3,4,6-Tetraethylbenzenesulfonic acid

Description

Properties

CAS No. |

63877-65-6 |

|---|---|

Molecular Formula |

C14H22O3S |

Molecular Weight |

270.39 g/mol |

IUPAC Name |

2,3,4,6-tetraethylbenzenesulfonic acid |

InChI |

InChI=1S/C14H22O3S/c1-5-10-9-11(6-2)14(18(15,16)17)13(8-4)12(10)7-3/h9H,5-8H2,1-4H3,(H,15,16,17) |

InChI Key |

GJJQIMORXKEHEH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1CC)CC)S(=O)(=O)O)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of sulfonic acids typically involves sulfonation of aromatic compounds, where a sulfonic acid group is introduced onto an aromatic ring via electrophilic aromatic substitution using sulfonating agents such as sulfur trioxide (SO3), oleum, or chlorosulfonic acid. For highly substituted benzenes like 2,3,4,6-tetraethylbenzene, the sulfonation must be carefully controlled to achieve selective sulfonation at the desired position without affecting the ethyl substituents.

Starting Material Preparation: 2,3,4,6-Tetraethylbenzene

The precursor 2,3,4,6-tetraethylbenzene can be synthesized via alkylation of benzene or substituted benzenes using ethyl halides under Friedel-Crafts alkylation conditions, often catalyzed by Lewis acids such as aluminum chloride (AlCl3). The challenge lies in obtaining the tetra-substituted benzene with ethyl groups precisely at positions 2, 3, 4, and 6, which requires regioselective control during alkylation.

Sulfonation Process

The sulfonation of 2,3,4,6-tetraethylbenzene to form 2,3,4,6-tetraethylbenzenesulfonic acid generally follows these steps:

- Reagents: Sulfur trioxide (SO3), oleum, or chlorosulfonic acid.

- Conditions: Elevated temperatures (often 80–150°C) and controlled reaction times to prevent over-sulfonation or sulfone formation.

- Solvent: Sulfonation may be conducted neat or in solvents such as sulfuric acid or chlorinated solvents depending on the sulfonating agent.

- Work-up: Quenching in water or ice to hydrolyze sulfonyl intermediates, followed by isolation of the sulfonic acid.

Example Preparation Method (Inferred from General Sulfonation Techniques)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2,3,4,6-tetraethylbenzene | Friedel-Crafts alkylation of benzene derivatives with ethyl halides, AlCl3 catalyst | Regioselectivity critical |

| 2 | Sulfonation of tetraethylbenzene | Sulfur trioxide or oleum at 100–140°C | Controlled to avoid polysulfonation |

| 3 | Quenching and isolation | Addition of ice/water, filtration, and drying | Yields 2,3,4,6-tetraethylbenzenesulfonic acid |

Analytical Data and Purification

Due to the limited direct literature on 2,3,4,6-tetraethylbenzenesulfonic acid, analytical data are primarily derived from chemical databases:

| Property | Value |

|---|---|

| Molecular Formula | C14H22O3S |

| Molecular Weight | 270.39 g/mol |

| Density | 1.11 g/cm³ |

| Melting Point | Not available |

| Boiling Point | Not available |

| LogP (Partition Coefficient) | 4.26 |

| Index of Refraction | 1.52 |

Purification generally involves crystallization or recrystallization from appropriate solvents, as chromatographic methods are impractical for large-scale sulfonic acids due to their polarity and ionic nature.

Research Findings and Challenges

- Regioselectivity: Achieving substitution at the 2,3,4,6-positions with ethyl groups requires careful control of reaction conditions during alkylation to prevent polyalkylation or substitution at undesired positions.

- Sulfonation Safety: Sulfonation reactions involving sulfur trioxide or oleum are highly exothermic and require strict temperature control and safety measures.

- Purification: Sulfonic acids are generally water-soluble and may require acid-base extraction techniques for purification.

- Lack of Direct Patents: No direct patents or peer-reviewed publications specifically detail the synthesis of 2,3,4,6-tetraethylbenzenesulfonic acid, but related sulfonation and alkylation methods provide a foundational approach.

Summary Table of Preparation Approaches

| Preparation Stage | Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation | Friedel-Crafts alkylation | Ethyl halides, AlCl3 | Controlled temperature, stoichiometry | High yield of tetraethylbenzene | Regioselectivity challenges |

| Sulfonation | Electrophilic aromatic substitution | SO3, oleum, chlorosulfonic acid | 100–140°C, controlled time | Direct sulfonic acid formation | Exothermic, hazardous reagents |

| Purification | Crystallization/recrystallization | Water, organic solvents | Ambient to reflux | Simple, scalable | May require multiple steps |

Scientific Research Applications

2,3,4,6-Tetraethylbenzenesulfonic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in sulfonation reactions.

Biology: The compound can be used to study the effects of sulfonic acids on biological systems and their potential as antimicrobial agents.

Medicine: Research is being conducted on its potential use in drug development, particularly in designing sulfonamide-based drugs.

Industry: It is used in the production of detergents, dyes, and other industrial chemicals due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetraethylbenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents on the benzene ring critically determine the compound’s behavior. Below is a comparison with analogs from the evidence:

Key Observations:

- Electron Effects : Ethyl groups (electron-donating) in the target compound would reduce sulfonic acid acidity compared to fluorine- or bromine-substituted analogs, which enhance acidity via electron withdrawal .

- Solubility : Fluorinated or sulfonated compounds (e.g., 2,3,4,6-tetrafluorobenzoic acid) exhibit higher polarity and water solubility compared to ethyl-substituted derivatives .

Functional Group Comparison

- Sulfonic Acid (–SO₃H) vs. Carboxylic Acid (–COOH) : Sulfonic acids are stronger acids (pKa ~1–2) than carboxylic acids (pKa ~4–5). For instance, 2,3,4,6-tetrafluorobenzoic acid (pKa ≈ 1.5–2.5) would exhibit comparable acidity to benzenesulfonic acids but with different solubility profiles .

- Sulfonamide (–SO₂NH–) : The sulfonamide group in 4-(((2,3,5,6-Tetramethylphenyl)sulfonamido)methyl)benzoic acid introduces hydrogen-bonding capability, enhancing its utility in drug design .

Biological Activity

2,3,4,6-Tetraethylbenzenesulfonic acid (TEBSA) is an organosulfonic compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of TEBSA, including its effects on cellular processes and its possible applications in therapeutic contexts.

Chemical Structure and Properties

TEBSA is characterized by its sulfonic acid functional group attached to a tetraethyl-substituted benzene ring. This structure contributes to its solubility and reactivity in biological systems. The compound is known for its role as a surfactant and its applications in various industrial processes.

1. Antimicrobial Properties

Research indicates that TEBSA exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that TEBSA can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the microbial cell membrane, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for TEBSA against selected microorganisms, highlighting its potential as an antimicrobial agent.

2. Cytotoxic Effects

TEBSA has also been evaluated for its cytotoxic effects on cancer cell lines. Studies demonstrate that TEBSA induces apoptosis in various cancer cell types, including breast and colon cancer cells. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.

In a study involving MCF-7 breast cancer cells, TEBSA was found to induce apoptosis through the activation of caspase pathways:

- Caspase-3 Activation : Increased levels of activated caspase-3 were observed after treatment with TEBSA.

- Cell Viability : A reduction in cell viability was noted at concentrations above 100 µM.

3. Anti-inflammatory Activity

Another significant aspect of TEBSA's biological activity is its anti-inflammatory properties. Research suggests that TEBSA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect positions TEBSA as a potential candidate for treating inflammatory disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of TEBSA against common pathogens found in clinical infections. The study concluded that TEBSA could serve as an effective disinfectant in healthcare settings.

Case Study 2: Cancer Treatment Potential

A recent study explored the effects of TEBSA on human colorectal cancer cells (HCT-116). The results indicated that TEBSA not only inhibited cell proliferation but also triggered apoptosis via mitochondrial pathways. The study suggests further exploration into TEBSA's mechanisms could lead to novel cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.